4-(azepan-1-ylsulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antifungal Activity
4-(Azepan-1-ylsulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide belongs to a class of compounds with potential antifungal properties. For instance, related 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives have been synthesized and tested for their antifungal activity (Narayana et al., 2004).
Anticancer Evaluation
Compounds similar to the one have been evaluated for their anticancer activity. Specifically, N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a structural resemblance, have shown significant anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
UV Protection and Antimicrobial Properties
Thiazole azodyes containing sulfonamide moiety, closely related to the compound , have been utilized for UV protection and antimicrobial properties when applied to cotton fabrics. This suggests a potential application in material science for protective clothing (Mohamed et al., 2020).
Antimicrobial Agents
Thiazole derivatives, such as 2-phenylamino-thiazole derivatives, have been explored for their antimicrobial properties. These studies have highlighted the potential of compounds like this compound in developing new antimicrobial agents (Bikobo et al., 2017).
Role in Supramolecular Gelation
Research into N-(thiazol-2-yl) benzamide derivatives has revealed their role in supramolecular gelation. This indicates potential applications in material science, particularly in the development of gel-based substances with specific properties (Yadav & Ballabh, 2020).
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-15-6-11-19(28-15)18-14-29-21(22-18)23-20(25)16-7-9-17(10-8-16)30(26,27)24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAVDZOXRHMORZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.